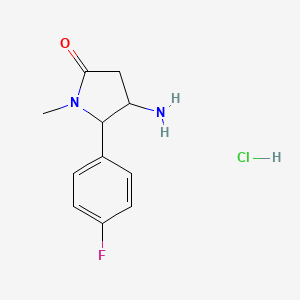

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEOJFXGQZYGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone core, followed by the introduction of the amino group and the fluorophenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrolidinone compounds.

Scientific Research Applications

Pharmaceutical Synthesis

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it has been explored in the synthesis of cephalosporin derivatives, which are crucial in antibiotic development.

The compound acts as an antagonist to the human α1-adrenoceptor, indicating its potential role in cardiovascular and neurological therapies. Its nonlinear pharmacokinetics suggest that it may have complex absorption and metabolism profiles in humans, which could influence its therapeutic application.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride | Chlorine instead of fluorine | Potentially different biological activity due to chlorine substitution |

| 4-Amino-6-(4-fluorophenyl)-1-methylpyrimidin-2-one | Pyrimidinone core | Different ring structure may affect reactivity |

| 4-Amino-5-(phenyl)-1-methylpyrrolidin-2-one | No halogen substitution | Lacks fluorine or chlorine influence |

This table highlights how the fluorinated substituent in this compound may enhance its biological activity compared to other analogs.

Case Studies and Research Findings

Recent studies have focused on the interaction profiles of this compound with various biological targets. For example, research indicates that it may modulate neurotransmitter systems or inhibit specific enzymes related to pain and inflammation pathways. However, comprehensive studies are still needed to fully elucidate these mechanisms.

Example Study: Pharmacokinetics

A study examining the oral absorption of this compound found that only 14% of an orally administered dose was excreted unchanged, suggesting extensive metabolism. This finding is crucial for understanding dosing regimens in potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

- Halogen Substitution : Replacing the 4-fluorophenyl group with 4-chloro-3-fluorophenyl () increases molecular weight due to chlorine’s higher atomic mass. Chlorine’s electronegativity and steric bulk may alter binding interactions in biological systems compared to fluorine.

- Di-Fluorination : The 3,4-difluorophenyl analogue () exhibits enhanced lipophilicity, which could improve membrane permeability but may reduce aqueous solubility.

- 1-Position Modifications: Substituting the 1-methyl group with a 2-methoxyethyl chain () significantly increases molecular weight (323.19 vs.

Physicochemical and Commercial Considerations

- Melting Points and Solubility : Data on melting points are scarce, but shows that pyridine-based analogues with nitro or bromo substituents have melting points >260°C, suggesting that halogenation increases thermal stability. The target compound’s hydrochloride salt form () enhances water solubility compared to free bases.

Biological Activity

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride (CAS No. 1423032-12-5) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical synthesis. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 244.69 g/mol. The compound features a pyrrolidinone ring, an amino group, and a fluorophenyl group, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its role as an antagonist of the human α1-adrenoceptor. It exhibits nonlinear oral pharmacokinetics in humans, with extensive oral absorption; only 14% of an orally administered dose is excreted unchanged in feces.

Pharmacological Properties

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to modulate neurotransmitter systems and may inhibit certain enzymes involved in various biochemical pathways. The compound's structural similarities to other biologically active molecules suggest it could interact with similar receptors or enzymes, leading to diverse pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride | Chlorine instead of fluorine | Potentially different biological activity |

| 4-Amino-6-(4-fluorophenyl)-1-methylpyrimidin-2-one | Pyrimidinone core | Different ring structure may affect reactivity |

| 4-Amino-5-(phenyl)-1-methylpyrrolidin-2-one | No halogen substitution | Lacks fluorine influence |

This table highlights how the presence of a fluorinated substituent impacts the biological activity and chemical reactivity of the compound.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research indicates that thiophene-based analogs derived from similar structures have shown promise as biologically active compounds, suggesting that modifications to the pyrrolidinone core could enhance therapeutic efficacy or reduce side effects.

In preclinical models, compounds structurally related to this compound have demonstrated significant inhibitory activity against various targets, including kinases involved in cancer pathways. Such findings underscore the potential for this compound to be developed further for therapeutic applications .

Q & A

Q. How can the synthetic route for 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride be optimized to improve yield?

- Methodological Answer: Optimize reaction conditions by adjusting temperature, solvent, and acid concentration. For example, describes a 52.7% yield using 1.0 M aqueous HCl at 50°C for 2.33 hours. Heating the reaction mixture to 50°C post-acid addition ensures complete salt formation . Purification via recrystallization in aqueous HCl may enhance purity. Monitor reaction progress using TLC or HPLC to identify intermediate bottlenecks.

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer: Use X-ray Powder Diffraction (XRPD) to verify crystallinity and polymorphic forms, as demonstrated in (Table 2 lists peak positions and intensities) . Complement this with HPLC (≥98% purity criteria, as in and ) and NMR for functional group confirmation . Mass spectrometry (HRMS) can validate molecular weight, while elemental analysis confirms stoichiometry.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Refer to GHS hazard classifications:

- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at -20°C in airtight containers to prevent degradation (see stability data in ) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between polymorphic forms be resolved?

- Methodological Answer: Perform single-crystal X-ray diffraction to resolve space group ambiguities. highlights monoclinic systems (e.g., P21/c or P21/n) for related pyrrolidinone salts . Compare experimental XRPD patterns with computational simulations (e.g., Mercury software) to validate peak assignments. For conflicting data, conduct variable-temperature XRD to assess phase transitions.

Q. What strategies are effective for assessing stability under varying pH and temperature conditions?

- Methodological Answer: Design accelerated stability studies:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, analyzing degradation via HPLC .

- Thermal Stability: Use TGA/DSC to identify decomposition temperatures (’s crystallographic data can correlate thermal behavior with lattice energy) . Monitor hygroscopicity by storing samples at 40°C/75% RH and measuring mass changes.

Q. How to design in vitro assays for evaluating enzyme inhibitory activity?

- Methodological Answer: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases). notes structural analogs as enzyme inhibitors; tailor assay conditions (pH 7.4, 37°C) with varying compound concentrations (1–100 µM) . Include positive controls (e.g., known inhibitors) and validate results with kinetic studies (Km/Vmax shifts).

Q. What computational methods predict binding affinity to biological targets?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases from PDB). suggests pharmacophore modeling for receptor-ligand interactions . Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare computed binding energies (ΔG) with experimental IC50 values from enzymatic assays.

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer: Re-evaluate solubility using standardized protocols (e.g., shake-flask method). For polar solvents (water, methanol), consider salt dissociation effects ( uses aqueous HCl for solubility) . For nonpolar solvents (DCM, ethyl acetate), assess aggregation via dynamic light scattering (DLS). Cross-reference with Hansen solubility parameters to explain discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.